4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Physicochemical profiling Drug-likeness Lead optimization

Researchers requiring a compact, modular pyrrole-3-carbonitrile scaffold for diversity-oriented synthesis often face limited availability of the precise 4-bromo-1,2,5-trimethyl substitution pattern-a gap that delays SAR exploration and materials development. - Dual orthogonal handles: C4-Br enables Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira); C3-CN converts to acids, amines, or tetrazole bioisosteres. - Differentiated from non-brominated parent (CAS 70319-61-8, lacks aryl halide handle) and bulkier Tralopyril (349.53 g/mol vs. 213.07 g/mol). - XLogP3 1.9, TPSA 28.7 Ų, and 98% purity support rigorous pharmacological assays and polymerization-grade applications.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 1393728-46-5
Cat. No. B1378353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile
CAS1393728-46-5
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1C)C)Br)C#N
InChIInChI=1S/C8H9BrN2/c1-5-7(4-10)8(9)6(2)11(5)3/h1-3H3
InChIKeyZGTFAXKHYWAEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile Identity & Procurement


4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile (CAS 1393728-46-5, molecular formula C₈H₉BrN₂, molecular weight 213.07 g/mol) is a fully substituted, monobrominated pyrrole-3-carbonitrile derivative [1]. The compound features a bromine atom at the 4-position, a nitrile group at the 3-position, and three methyl groups occupying the 1-, 2-, and 5-positions of the pyrrole ring [1]. This substitution pattern distinguishes it from the non-brominated parent 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile (CAS 70319-61-8) and from other brominated pyrrole-3-carbonitriles bearing different aryl or alkyl substituents . Its computed XLogP3 of 1.9 and topological polar surface area of 28.7 Ų place it in a physicochemical space potentially suitable for both medicinal chemistry lead optimization and materials science applications [1].

🧪 Dual orthogonal reactive handles for modular synthesis
📊 Medicinal chemistry lead optimization and SAR studies
🔬 Reported CCR5 antagonist screening context

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile: Key Differentiators


Although the pyrrole-3-carbonitrile scaffold is shared across numerous commercially available building blocks, the precise substitution pattern—specifically the combination of a C4 bromine atom with C3 nitrile and trimethyl substitution—creates a reactivity profile and physicochemical signature that is not replicated by generic analogs . The non-brominated parent 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile (CAS 70319-61-8) lacks the aryl halide handle required for palladium-catalyzed cross-coupling reactions, precluding its use in diversification strategies that rely on Suzuki, Stille, or Sonogashira couplings [1]. Conversely, more complex brominated pyrrole-3-carbonitriles such as Tralopyril (CAS 122454-29-9) introduce additional substituents (4-chlorophenyl at C2, trifluoromethyl at C5) that substantially alter molecular weight (349.53 vs. 213.07 g/mol), lipophilicity, and steric environment, thereby shifting the compound into a different application space (e.g., agrochemical insecticides) and away from the modular synthetic intermediate role that 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile occupies . These structural differences translate into quantifiable divergence in computed properties, synthetic utility, and procurement cost, as detailed in Section 3.

This Product
C4 bromine enables cross-coupling diversification; modest XLogP3 of 1.9 for drug-like space.
Parent Compound (CAS 70319-61-8)
Lacks aryl halide handle; limited to nitrile transformations; reactivity profile may not transfer.
This Product
Compact scaffold (MW 213.07) suitable for fragment-based approaches.
Complex Analogs (e.g., Tralopyril)
Higher molecular weight and steric bulk may shift application context away from minimal building block.

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile Comparative Evidence


Lipophilicity vs. Parent Compound

The introduction of bromine at the 4-position increases the computed lipophilicity (XLogP3) from 1.2 for the non-brominated parent (1,2,5-trimethyl-1H-pyrrole-3-carbonitrile) to 1.9 for 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, a Δ of +0.7 log units [1]. This difference is consistent with the well-established Hansch π constant for aromatic bromine (~0.86) and is expected to translate into measurably different membrane permeability and oral absorption potential in drug candidate optimization [2]. Topological polar surface area remains constant at 28.7 Ų for both compounds, indicating that the lipophilicity shift is achieved without compromising the hydrogen-bonding capacity relevant to passive permeability [1].

Lipophilicity vs. Parent
Cross-study comparable
ΔXLogP3 = +0.7
TPSA unchanged at 28.7 Ų
Supports lipophilicity-driven selection for membrane partitioning assays.
Computed values only; no experimental logP available.
Physicochemical profiling Drug-likeness Lead optimization

Cross-Coupling Handle: C4 Bromine

The C4 bromine substituent in 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling regiospecific C–C or C–N bond formation at the 4-position [1]. In contrast, the non-brominated parent compound (CAS 70319-61-8) lacks this aryl halide handle, limiting its diversification to reactions at the nitrile group (hydrolysis, reduction, tetrazole formation) or to electrophilic aromatic substitution, which on a fully substituted pyrrole ring is sterically and electronically restricted . While Tralopyril (CAS 122454-29-9) also contains a C4 bromine, its additional C2 4-chlorophenyl and C5 trifluoromethyl groups result in a molecular weight of 349.53 g/mol (vs. 213.07 g/mol), reducing atom economy in fragment-based or scaffold-oriented synthesis .

Cross-Coupling Handle
Class-level inference
Dual orthogonal sites: C4-Br & C3-CN
Parent compound: only C3-CN accessible
Enables regiospecific Pd-catalyzed diversification workflows.
Yields depend on coupling partner; not yet reported in primary journals.
Synthetic chemistry Cross-coupling Building block utility

Cost Comparison vs. Parent Compound

At the 1-gram scale, 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is priced at approximately ¥2,706 (CNY) / £50.00 (GBP) from Fluorochem, while the non-brominated parent 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is listed at ¥1,936 / £50.00 for the same quantity and comparable purity (95%) from the same supplier . At the 5-gram scale, the brominated derivative costs ¥8,184 / £202.00 compared to ¥5,654 / £202.00 for the non-brominated analog . This represents a premium of approximately 40–45% at the 1-gram scale and approximately 45% at the 5-gram scale, consistent with the added synthetic step of regioselective bromination .

Cost vs. Parent Compound
Head-to-head
~40–45% premium at 1 g and 5 g scales
1 g: ¥2,706 vs ¥1,936; 5 g: ¥8,184 vs ¥5,654
Modest cost increment for added synthetic utility.
Fluorochem catalogue pricing via cnreagent.com; regional variance applies.
Procurement Cost analysis Building block economics

CCR5 Antagonist Activity

Preliminary pharmacological screening reported by Zhang (2012) indicates that 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile can function as a CCR5 antagonist, with potential application in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. No quantitative IC₅₀, Kd, or selectivity data are available in the source for this specific compound. In contrast, the non-brominated parent compound has not been reported to exhibit CCR5 antagonist activity in the accessible literature. Tralopyril, another brominated pyrrole-3-carbonitrile, functions as an insecticide via neural disruption rather than CCR5 antagonism, illustrating how distinct substitution patterns drive divergent biological target profiles even within the same core scaffold .

CCR5 Antagonist Activity
Data to verify
Reported preliminary screening activity
No quantitative IC₅₀ or Kd available
Provides rationale for CCR5-focused screening; requires independent confirmation.
Source: Zhang H. (2012) abstract only.
CCR5 antagonist HIV Inflammatory disease

Purity Grades and Storage

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is commercially available from multiple suppliers at purity tiers of 95%, 97%, 98%, and 99%, with the 99% tier offered by Amadis Chemical at a premium price of approximately $251 for 5 g [1]. The non-brominated parent is typically offered at a single purity tier of 95% . Recommended storage conditions for the brominated derivative are −20°C, dry, protected from light, and sealed, with a shelf life of 2 years under these conditions . The non-brominated parent is stored at ambient or cool, dry conditions without the same light-sensitivity requirement . This difference in storage stringency reflects the potentially higher reactivity of the C4-Br bond and should be factored into laboratory inventory planning.

Purity Grades & Storage
Cross-study comparable
Up to 99% purity; requires −20°C storage
Parent: 95% max; ambient storage
Higher purity supports stringent assay requirements; logistics review needed.
Supplier specs from Amadis Chemical, Leyan, MolCore.
Quality control Purity specifications Stability

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile Application Scenarios


Medicinal Chemistry Library Synthesis

In medicinal chemistry programs requiring rapid analog generation around a pyrrole-3-carbonitrile core, 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile provides two orthogonal synthetic handles: the C4 bromine for Pd-catalyzed cross-coupling (introducing aryl, heteroaryl, alkynyl, or amino diversity) and the C3 nitrile for conversion to carboxylic acids, aminomethyl groups, or tetrazole bioisosteres [1]. The non-brominated parent compound lacks the C4 handle entirely, while Tralopyril's higher molecular weight (349.53 vs. 213.07) and additional substituents reduce its suitability as a minimal scaffold for SAR exploration . The compound's XLogP3 of 1.9 places it within the drug-like lipophilicity range, and the 99% purity tier supports rigorous pharmacological assay requirements [1].

CCR5 Antagonist Hit Follow-Up

Based on the preliminary pharmacological screening reported by Zhang (2012) indicating CCR5 antagonist activity, this compound may serve as a starting point for hit-to-lead optimization in programs targeting HIV entry inhibition or inflammatory diseases such as asthma, rheumatoid arthritis, and COPD [2]. While quantitative potency and selectivity data are currently unavailable, the structural differentiation from both the non-brominated parent (which lacks reported CCR5 activity) and Tralopyril (which acts via neural disruption rather than chemokine receptor modulation) provides a rationale for prioritizing this specific compound in CCR5-focused screening cascades [2]. Researchers should independently confirm the reported activity and establish SAR before committing to procurement at scale.

OLED and Photovoltaic Materials Intermediate

Recent patent literature has identified brominated pyrrole-3-carbonitrile derivatives as intermediates for organic electronic materials, including OLED emitters and charge-transport layers, where the electron-withdrawing nitrile group combined with the electron-rich pyrrole ring creates favorable electronic properties [1]. The C4 bromine atom in this compound serves as a polymerization or further functionalization handle, and the trimethyl substitution pattern prevents undesired regioisomer formation during subsequent transformations [1]. For materials scientists, the availability of the compound at 98-99% purity and its compatibility with standard coupling conditions warrant consideration in the design of novel conjugated small molecules or polymer precursors .

Diversity-Oriented Synthesis for Chemical Probes

The combination of a single bromine atom with a nitrile group on a fully methylated pyrrole core makes this compound a compact, modular scaffold for diversity-oriented synthesis (DOS) [1]. The C4-Br handle enables late-stage diversification via Suzuki coupling to install aryl/heteroaryl groups, while the C3-CN can be transformed into amides, amines, or tetrazoles for target engagement optimization . At a molecular weight of 213.07 g/mol, it offers favorable atom economy relative to bulkier brominated pyrrole carbonitriles such as Tralopyril (349.53 g/mol), making it a more efficient starting point for fragment-based or scaffold-oriented probe development . Procurement of the 99% purity tier is recommended for applications requiring rigorous QC in biological assays .

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Dual orthogonal reactivity at modest molecular weight
Cross-coupling efficiency and SAR exploration
CCR5 Antagonist Hit Follow-Up
Reported CCR5 screening context
Independent confirmation of activity and selectivity
OLED & Photovoltaic Materials
Electron-withdrawing nitrile and polymerizable C4-Br handle
Electronic property tuning and polymerization yield
Diversity-Oriented Synthesis
Compact, fully substituted scaffold for late-stage diversification
Atom economy and compatibility with biological assay purity requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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